![molecular formula C18H20N6OS B11177330 4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11177330.png)
4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
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Overview
Description
4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves multiple steps. One common method involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole . The reaction conditions typically include the use of solvents such as THF (tetrahydrofuran) and catalysts like zinc and TiCl4. The compound is then characterized using various spectroscopic techniques, including IR, NMR, and GC-MS .
Chemical Reactions Analysis
4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene can be compared with other similar compounds, such as:
- 4-(4-methoxyphenyl)-12-spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-14,1’-cyclobutane]one
- 5-(12-oxo-4-spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]yl)-3-pyridinecarbonitrile These compounds share similar tetracyclic structures but differ in their functional groups and specific properties, making each unique in its applications and reactivity .
Biological Activity
The compound 4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₇O₂S
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit various cancer cell lines through multiple mechanisms.
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : Mechanistic studies indicate that the compound may promote apoptosis in tumor cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Anticancer Mechanisms
The anticancer effects of thiophene derivatives have been extensively studied. The following mechanisms have been identified:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds similar to the target molecule have demonstrated potent inhibition of CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control in cancer cells .
Mechanism | Description |
---|---|
CDK Inhibition | Prevents progression through the cell cycle |
Apoptosis Induction | Triggers programmed cell death in cancerous cells |
Reactive Oxygen Species (ROS) Generation | Induces oxidative stress leading to cell death |
Case Studies
-
In vitro Studies : Research has shown that thiophene derivatives can exhibit cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For example:
- Compound X demonstrated an IC50 value of 10 μM against MCF7 cells.
- Compound Y showed significant apoptosis induction at concentrations as low as 5 μM in HCT116 cells.
- Mechanistic Insights : A study on a related thiophene compound revealed that it induced apoptosis via the mitochondrial pathway by increasing cytochrome c release and activating caspases .
Comparative Analysis with Other Compounds
A comparative table summarizing the biological activity of similar thiophene derivatives is provided below:
Compound Name | IC50 (μM) | Target | Mechanism |
---|---|---|---|
Compound A | 0.004 | CDK2 | Inhibition |
Compound B | 0.009 | CDK9 | Inhibition |
Target Compound | TBD | TBD | TBD |
Properties
Molecular Formula |
C18H20N6OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene |
InChI |
InChI=1S/C18H20N6OS/c1-25-9-8-22-11-19-17-21-16(15-7-4-10-26-15)24-14-6-3-2-5-13(14)20-18(24)23(17)12-22/h2-7,10,16H,8-9,11-12H2,1H3,(H,19,21) |
InChI Key |
QPWRYHSYGPBDNU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=CS5 |
Origin of Product |
United States |
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